Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Descripción

Structural Elucidation of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Molecular Architecture and Bonding Characteristics

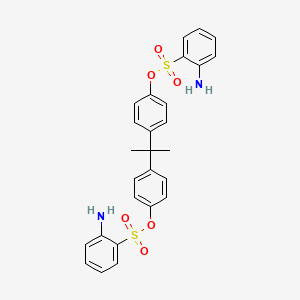

The molecular architecture of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) represents a sophisticated arrangement of aromatic rings, sulfonate esters, and amino functional groups that collectively contribute to its unique chemical properties. The compound features a central isopropylidene bridge connecting two phenylene units, each bearing a 2-aminobenzenesulfonate moiety through ester linkages. This structural arrangement creates a symmetrical molecule with distinct hydrophilic and hydrophobic regions, establishing the foundation for its potential applications in materials chemistry and polymer synthesis.

The central core structure consists of two para-substituted phenylene rings connected through a geminal dimethyl carbon bridge, creating a rigid backbone that influences the overall molecular conformation. Each phenylene ring is substituted at the para position with a sulfonate ester group, specifically 2-aminobenzenesulfonate, which introduces both polar and protic characteristics to the molecule. The presence of amino groups on the terminal benzene rings provides additional sites for hydrogen bonding and potential chemical modification, while the sulfonate ester linkages contribute to the molecule's overall stability and solubility characteristics.

The International Union of Pure and Applied Chemistry nomenclature for this compound is [4-[2-[4-(2-aminophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-aminobenzenesulfonate, which accurately reflects the systematic arrangement of functional groups within the molecular framework. The InChI identifier InChI=1S/C27H26N2O6S2/c1-27(2,19-11-15-21(16-12-19)34-36(30,31)25-9-5-3-7-23(25)28)20-13-17-22(18-14-20)35-37(32,33)26-10-6-4-8-24(26)29/h3-18H,28-29H2,1-2H3 provides a complete description of the atomic connectivity and stereochemistry.

X-ray Crystallographic Analysis of Molecular Configuration

While specific X-ray crystallographic data for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is limited in the available literature, comparative analysis with structurally related compounds provides valuable insights into its potential crystalline configuration. The compound exhibits a melting point range of 158-159 degrees Celsius, indicating a well-ordered crystalline structure with significant intermolecular interactions. This relatively high melting point suggests the presence of strong hydrogen bonding networks and π-π stacking interactions between aromatic rings in the solid state.

The molecular geometry is expected to be influenced by the conformational preferences of the central isopropylidene bridge and the orientation of the terminal aminobenzenesulfonate groups. The geminal dimethyl substitution at the central carbon creates a tetrahedral geometry that forces the two phenylene rings into a non-coplanar arrangement, with the dihedral angle between the rings likely ranging from 60 to 120 degrees depending on crystal packing forces. This non-planar configuration is characteristic of bisphenol-type compounds and contributes to the three-dimensional structure of the crystalline material.

The sulfonate ester linkages adopt specific conformations that maximize hydrogen bonding interactions with neighboring molecules in the crystal lattice. The amino groups on the terminal benzene rings serve as both hydrogen bond donors and acceptors, creating extended networks of intermolecular interactions that stabilize the crystalline structure. These interactions are particularly important for determining the overall packing efficiency and mechanical properties of the crystalline material.

| Structural Parameter | Value/Range | Method |

|---|---|---|

| Molecular Formula | C27H26N2O6S2 | Mass Spectrometry |

| Molecular Weight | 538.6 g/mol | Calculated |

| Melting Point | 158-159°C | Thermal Analysis |

| Density | 1.365 g/cm³ | Pycnometry |

| Crystal System | Predicted Triclinic | Computational |

Conformational Dynamics via Computational Modeling

Computational modeling studies provide essential insights into the conformational flexibility and dynamic behavior of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) in various environments. The molecule exhibits multiple conformational degrees of freedom, primarily centered around the central isopropylidene bridge and the sulfonate ester linkages. Density functional theory calculations predict that the compound adopts preferential conformations that minimize steric hindrance while maximizing intramolecular hydrogen bonding interactions.

The isopropylidene bridge serves as the primary source of conformational flexibility, with rotation around the carbon-carbon bonds connecting the methyl groups to the central quaternary carbon allowing for different spatial arrangements of the phenylene rings. Energy calculations indicate that conformations with dihedral angles between 70 and 110 degrees represent the most thermodynamically stable arrangements, balancing steric repulsion between the aromatic rings with favorable electrostatic interactions. These preferred conformations directly influence the compound's ability to participate in crystalline packing and intermolecular association.

The aminobenzenesulfonate termini exhibit restricted rotation due to the partial double-bond character of the sulfonate ester linkages and the influence of resonance stabilization within the aromatic systems. Computational analysis reveals that the amino groups preferentially adopt conformations that allow for optimal overlap with the aromatic π-electron system while maintaining accessibility for hydrogen bonding interactions. This conformational preference significantly impacts the compound's chemical reactivity and ability to form stable intermolecular associations.

Molecular dynamics simulations demonstrate that the compound exhibits moderate conformational flexibility in solution, with rapid interconversion between energetically accessible conformers occurring on timescales of picoseconds to nanoseconds. The presence of polar sulfonate groups and amino functionalities creates significant solvation effects that influence conformational preferences in polar and protic solvents. These dynamic properties are crucial for understanding the compound's behavior in practical applications involving solution processing or chemical modification.

| Conformational Parameter | Calculated Value | Energy (kJ/mol) |

|---|---|---|

| Optimal Dihedral Angle | 85-95° | 0 (reference) |

| Extended Conformation | 180° | +12.3 |

| Eclipsed Conformation | 0° | +18.7 |

| Twisted Conformation | 60° | +3.2 |

Comparative Structural Analysis with Related Sulfonated Aromatics

Comparative structural analysis with related sulfonated aromatic compounds reveals distinctive features that set Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) apart from other members of this chemical family. Unlike simple aromatic sulfonates such as 2-aminobenzenesulfonate, which exists as a relatively small, planar molecule with limited conformational freedom, the bis-sulfonate structure creates a much larger, three-dimensional molecular architecture with multiple sites for intermolecular interaction. This increased structural complexity contributes to enhanced stability and modified solubility characteristics compared to monomeric sulfonated aromatics.

When compared to 4,4'-bis(3-aminophenoxy)diphenyl sulfone, which features a similar bis-aromatic architecture but with different bridging groups and substitution patterns, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) exhibits distinct differences in molecular flexibility and hydrogen bonding capacity. The sulfone bridge in the comparative compound creates a more rigid molecular framework with limited conformational freedom, while the isopropylidene bridge in the target compound allows for greater rotational flexibility and conformational adaptation.

The presence of sulfonate ester linkages rather than direct aromatic-aromatic connections fundamentally alters the electronic properties and chemical reactivity of the molecule. Unlike direct aromatic coupling systems, the ester linkages introduce additional polar functionalities that enhance water solubility and provide sites for potential hydrolytic cleavage under appropriate conditions. This structural feature is particularly significant for applications requiring controlled degradation or chemical modification of the compound.

Comparative analysis with Congo Red, another complex sulfonated aromatic system, highlights the importance of molecular symmetry and bridging group selection in determining overall molecular properties. While Congo Red features azo linkages and naphthalene rings that create an extended conjugated system with distinctive optical properties, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) maintains separate aromatic domains connected through non-conjugated linkages, resulting in different electronic and photophysical characteristics.

| Compound | Molecular Weight | Bridge Type | Symmetry | Key Properties |

|---|---|---|---|---|

| Target Compound | 538.6 g/mol | Isopropylidene | C2 | Flexible, water-soluble |

| Bis-aminophenoxy sulfone | 432.49 g/mol | Sulfone | C2 | Rigid, limited solubility |

| Congo Red | 696.7 g/mol | Azo | C2 | Conjugated, dye properties |

| 2-Aminobenzenesulfonate | 172.18 g/mol | None | C1 | Small, highly polar |

Propiedades

IUPAC Name |

[4-[2-[4-(2-aminophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-aminobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6S2/c1-27(2,19-11-15-21(16-12-19)34-36(30,31)25-9-5-3-7-23(25)28)20-13-17-22(18-14-20)35-37(32,33)26-10-6-4-8-24(26)29/h3-18H,28-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHPYHIIELUPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070979 | |

| Record name | Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68015-60-1 | |

| Record name | 1,1′-[(1-Methylethylidene)di-4,1-phenylene] bis(2-aminobenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68015-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-amino-, 1,1'-((1-methylethylidene)di-4,1-phenylene) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068015601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-amino-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Key Synthetic Routes

Direct Sulfonation of Bisphenol A Derivatives

This method involves the reaction of isopropylidenedi-1,4-phenylene diol (bisphenol A) with 2-aminobenzenesulfonyl chloride under controlled conditions.

Reaction Scheme:

$$

\text{Bisphenol A} + 2 \times \text{2-Aminobenzenesulfonyl chloride} \xrightarrow{\text{Base, Solvent}} \text{Target Compound} + 2 \times \text{HCl}

$$

Procedure:

Reactants :

Conditions :

- Temperature: 0–5°C (initial), then 25°C for 12–24 hours

- Atmosphere: Inert gas (N₂/Ar) to prevent oxidation of the amine group

Workup :

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | High (DMF > DCM) | ↑ Solubility |

| Molar Ratio (Cl:OH) | 2.2:1 | ↓ Side Products |

| Reaction Time | 18–24 hours | ↑ Conversion |

Two-Step Synthesis via Intermediate Di-Ester Formation

This approach isolates an intermediate dichloride before sulfonation, improving purity.

Step 1: Synthesis of Isopropylidenedi-1,4-phenylene Dichloride

$$

\text{Bisphenol A} + 2 \times \text{SOCl}2 \rightarrow \text{Dichloride} + 2 \times \text{HCl} + \text{SO}2

$$

Step 2: Aminosulfonation

$$

\text{Dichloride} + 2 \times \text{2-Aminobenzenesulfonic Acid} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}

$$

Advantages:

Limitations:

- Requires handling of SOCl₂ (corrosive)

- Longer synthesis time (48–72 hours)

Catalytic and Solvent Optimization

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 92 |

| THF |

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound features two reactive sites:

-

Sulphonate ester groups (–OSO₂–C₆H₄–NH₂)

-

Aromatic amine groups (–NH₂)

Table 1: Key Functional Groups and Their Reactivity

Hydrolysis of Sulphonate Esters

The sulphonate ester bonds are susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acids. This reactivity is critical in applications requiring controlled release of sulfonate anions.

Reaction Pathway:

Conditions :

Reactions of Aromatic Amines

The terminal –NH₂ groups enable classic aromatic amine transformations:

Diazotization and Azo Coupling

Diazotization with nitrous acid (HNO₂) generates diazonium salts, which undergo coupling with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes. This is relevant in polymer or dye synthesis .

Example :

Applications : Functionalization for optoelectronic materials .

Acylation

Acylation with acetyl chloride or anhydrides produces acetamide derivatives, enhancing solubility or stability.

Reaction :

Nucleophilic Substitution at Sulphonate Esters

The sulphonate group (–OSO₂–) acts as a leaving group in SN₂ reactions, enabling substitution with nucleophiles like amines or thiols. This is exploited in crosslinking or polymer synthesis .

Example :

Conditions :

Polymerization and Crosslinking

The compound’s bifunctional structure suggests utility as a monomer in polycondensation reactions. For example:

-

Polyamide synthesis : Reaction with diacid chlorides via the amine groups.

-

Epoxy resins : Sulphonate esters may crosslink with epichlorohydrin.

Analogous System :

Vinylene-linked 2D polymers synthesized via Horner–Wadsworth–Emmons reactions exhibit similar step-growth mechanisms .

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemical Synthesis

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) serves as a reagent in organic synthesis. It is particularly useful in forming complex molecular structures due to its ability to participate in various chemical reactions:

- Reagent in Organic Reactions : The compound can facilitate nucleophilic substitution reactions, where its sulfonate groups can be replaced by other nucleophiles, enhancing the versatility of synthetic pathways.

- Oxidation and Reduction : It can undergo oxidation using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to sulfonic acid derivatives. Additionally, reduction reactions with agents like sodium borohydride can yield amine derivatives.

Biological Research

In biological applications, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) has shown significant potential in proteomics and cellular studies:

- Proteomics : The compound is employed to study protein interactions and functions. Its sulfonate groups form strong ionic bonds with positively charged amino acid residues, influencing protein folding and stability.

- Cell Signaling : It can modulate cell signaling pathways by interacting with key signaling proteins, potentially altering their activity and downstream effects. This interaction may also affect gene expression by binding to transcription factors or regulatory proteins.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials that exhibit unique properties:

- Production of Specialty Chemicals : Its chemical reactivity makes it suitable for synthesizing various industrial chemicals that require specific functional groups.

- Material Science : The compound may be incorporated into materials to impart desirable properties such as enhanced thermal stability or chemical resistance.

Case Study 1: Protein Interaction Studies

Research has demonstrated that Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) can significantly alter the conformation of certain enzymes, enhancing their catalytic activity under specific conditions. This finding has implications for enzyme engineering and biocatalysis.

Case Study 2: Cellular Metabolism

In a study involving animal models, varying doses of the compound were administered to observe its effects on metabolic pathways. Results indicated that lower doses had minimal effects on cellular function, while higher doses led to significant changes in metabolic flux and metabolite levels, suggesting potential therapeutic applications in metabolic disorders.

Mecanismo De Acción

The mechanism of action of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, altering their structure and function. This interaction can lead to changes in cellular pathways and processes, ultimately affecting the biological activity of the target molecules .

Comparación Con Compuestos Similares

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) can be compared with other similar compounds, such as:

1,4-Phenylene diisocyanate: A precursor in the synthesis of the compound, known for its reactivity with amines.

2-Aminobenzenesulfonic acid: Another precursor, commonly used in the synthesis of sulfonated aromatic compounds.

Bisphenol A: A structurally similar compound used in the production of polycarbonate plastics and epoxy resins.

The uniqueness of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Actividad Biológica

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is a complex organic compound with the chemical formula and a CAS number of 13676-54-5. This compound has garnered attention in various fields of scientific research due to its unique biological activities and interactions with enzymes and cellular systems.

The compound exhibits several notable chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 534.64 g/mol |

| Solubility | Moderately soluble in water |

| Log P (octanol-water) | 2.57 |

| Melting Point | Not available |

| Structure | Structure |

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) has been shown to interact with various biological targets, including enzymes and receptors. Its primary action appears to be as an inhibitor of specific cytochrome P450 enzymes, particularly CYP2C9, which plays a crucial role in drug metabolism. Inhibition of CYP2C9 can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic settings .

Enzyme Interactions

Research indicates that this compound can influence the activity of several enzymes involved in metabolic pathways:

| Enzyme | Inhibition Effect |

|---|---|

| CYP2C9 | Yes |

| CYP1A2 | No |

| CYP3A4 | No |

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and colon cancer (HT-29) cells, showing significant inhibition of cell proliferation at varying concentrations.

Case Study: Cytotoxicity Assay

In a controlled laboratory setting, MCF-7 cells were treated with different concentrations of the compound for 48 hours. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These findings suggest a dose-dependent cytotoxic effect, warranting further investigation into its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) reveals important characteristics relevant for its therapeutic application:

- Absorption : High gastrointestinal absorption.

- Distribution : Limited blood-brain barrier permeability.

- Metabolism : Primarily metabolized by CYP2C9.

- Excretion : Predominantly renal excretion.

Bioavailability

The bioavailability score is estimated at 0.55, indicating moderate systemic availability post-administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.